![molecular formula C19H14ClN3O B3020761 1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339009-99-3](/img/structure/B3020761.png)

1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

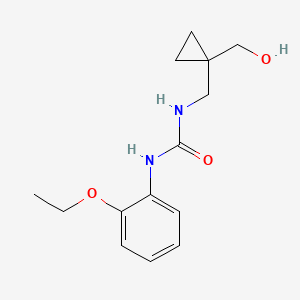

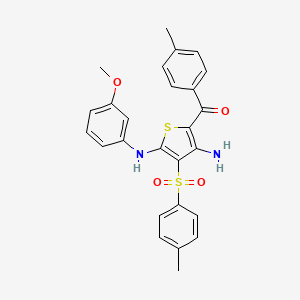

“1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C19H14ClN3O and a molecular weight of 335.79 . It is also known by other synonyms such as “1-[(4-chlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” and "1H-Imidazo[4,5-b]pyridine, 1-[(4-chlorophenyl)methoxy]-2-phenyl-" .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been reported in the literature . A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of “1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is characterized by the presence of an imidazole ring fused with a pyridine moiety . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .科学研究应用

Antibacterial Activity

The synthesis of this compound involves reactions with 3,4-diaminopyridine or 2, leading to the formation of 4H-imidazo[4,5-b]pyridine (3a-3c) and 5H-imidazo[4,5-c]pyridine analogs (1a-1h). Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K₂CO₃, DMF) results in N₅-region isomers (2a-2l) and N₄,₃-region isomers (4a-4c₁,₂). The structures of these isomers have been confirmed using 2D-NOESY and HMBC spectra .

Antifungal Activity

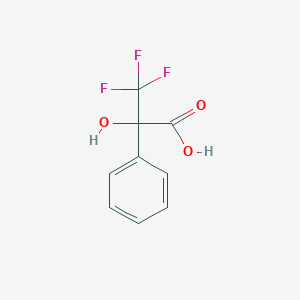

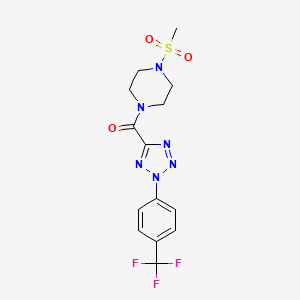

In vitro evaluations of synthesized compounds (2a-2g, 4a-5d) revealed their antibacterial and antifungal activities against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Candida albicans, and Candida parapsilosis. Notably, compounds 2g, 2h, 4a, and 4b exhibited the lowest MIC values (4–8 µg/mL), demonstrating promising activity. Compounds 2i, 2j, 2k, and 2l displayed moderate activity .

Drug Development

Using computational methods (ADMETlab 2.0), researchers assessed the drug-likeness of these compounds. Understanding their pharmacokinetic and safety profiles is crucial for potential drug development .

Photocatalysis and Photothermal Applications

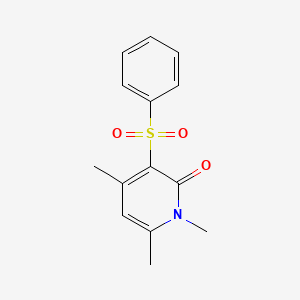

While not directly studied in the cited research, the imidazo[4,5-b]pyridine scaffold has been explored in photocatalysis and photothermal applications. Its unique electronic properties make it an interesting candidate for these fields .

Molecular Imaging Agents

Given the aromatic and heterocyclic nature of this compound, it could serve as a potential molecular imaging agent. Researchers might investigate its binding affinity to specific receptors or its use in fluorescence-based imaging techniques .

Biochemical Probes

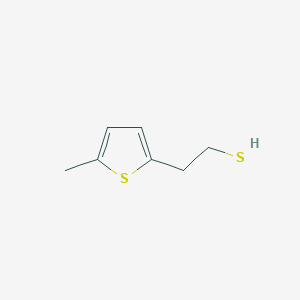

The chlorobenzyl moiety in the compound could be exploited as a biochemical probe. By modifying this group, researchers may design selective ligands for specific protein targets, enabling detailed studies of cellular processes.

未来方向

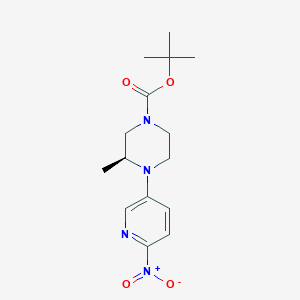

The future directions for “1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” and similar compounds could involve further exploration of their pharmacological potential. Imidazo[4,5-b]pyridines have shown promise in various disease conditions and could be further studied for their potential therapeutic significance .

属性

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-16-10-8-14(9-11-16)13-24-23-17-7-4-12-21-18(17)22-19(23)15-5-2-1-3-6-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMPAVZKDIGBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-methoxyquinolin-8-yl)acetamide](/img/structure/B3020688.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)

![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)